![molecular formula C34H69NO4 B1240954 Hydroxypalmitoyl sphinganine CAS No. 190249-36-6](/img/structure/B1240954.png)
Hydroxypalmitoyl sphinganine
Overview
Description
Synthesis Analysis
The synthesis of hydroxypalmitoyl sphinganine involves the hydroxylation of sphinganine. This process has been extensively studied in both yeast and plant systems. In yeast, experiments with perdeuterated palmitic acid incorporated into this compound supported a hydroxylation mechanism over a hydration mechanism, indicating a specific pathway for the introduction of the hydroxyl group at carbon 4 of sphinganine (Polito & Sweeley, 1971). Similarly, in corn, sphinganine hydroxylase activity was characterized, providing insights into the enzymatic conversion of sphinganine to this compound, suggesting distinct enzymes for hydroxylating sphinganine and ceramide (Wright et al., 2003).
Molecular Structure Analysis
This compound's molecular structure is characterized by a long hydrocarbon chain with a hydroxyl group at a specific position, contributing to its physical and chemical properties. The precise stereochemistry of hydroxylation in this compound formation is crucial for its biological function, indicating the importance of the configuration at carbon 4 of the precursor base (Polito & Sweeley, 1971).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including acylation and phosphorylation, which are critical for generating complex sphingolipids. The enzyme sphinganine hydroxylase plays a pivotal role in its synthesis, utilizing NADPH or NADH as substrates (Wright et al., 2003).
Scientific Research Applications
Anti-biofilm Activity
Hydroxypalmitoyl sphinganine demonstrates notable anti-biofilm activity, specifically against Streptococcus mutans. Sphinganine, a related compound, inhibits bacterial adherence to hydroxyapatite surfaces by up to 1000-fold compared to untreated surfaces. This suggests potential applications in controlling oral biofilms and dental health management (Cukkemane et al., 2015).
Analytical Techniques in Medicine
This compound's analogs are involved in advanced analytical methods like Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). These methods are used for simultaneous determination of related compounds like safingol and D-erythro-sphinganine in human plasma, offering insights into pharmacokinetic studies in clinical trials (Cho et al., 2019).
Synthesis and Chemical Studies
Research on the synthesis of sphinganine, a compound structurally related to this compound, has been conducted to understand its structural properties. Studies involve asymmetric synthesis, highlighting the complexity and potential applications of sphinganine and its analogs in chemical and pharmaceutical research (Da Silva Pinto et al., 2021).
Immunotherapy and Anti-tumor Applications
Variants of glycosylceramides, including those with a sphinganine base, are being explored for their potential in immunotherapy, specifically in stimulating anti-tumor immune responses. This research indicates promising applications in the treatment of cancer (Chennamadhavuni et al., 2018).
Dermatological Applications
Sphinganine, a related compound, shows potential in treating hair loss and improving scalp health. Its ability to inhibit 5-α-reductase Type I and stimulate antimicrobial peptides suggests its utility in topical treatments for scalp health and hair quality (Gerlach et al., 2016).
Sphingolipid Synthesis and Plant Biology
Research on the functional significance of sphingolipids in plants like Physcomitrella patens has revealed that alterations in sphingolipid synthesis, including hydroxylation of sphinganine, can significantly impact plant growth and development. This provides insights into the role of sphingolipids in plant biology (Steinberger et al., 2021).
Nutrient Transporter Regulation and Cancer Treatment
Synthetic analogs of sphingolipids, such as sphinganine, have been evaluated for their ability to regulate nutrient transporter proteins in cancer cells. This research suggests potential applications in cancer treatment through the development of compounds that induce cancer cell death by starvation (Perryman et al., 2016).
Food and Health
Sphingolipids like sphinganine are evaluated in various food sources, highlighting the importance of understanding their occurrence and potential health impacts. This research is critical for understanding how diets might affect human health through the intake of sphingolipids (Wan et al., 2019).
Biopolymer Production
Studies on bacteria like Sphingomonas sanxanigenens NX02 have shown the simultaneous production of sphingan Ss and poly(R-3-hydroxybutyrate) from glucose. This research offers insights into cost-effective biopolymer production, with potential applications in various industries (Wu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMVCBJWMTLGK-XIWRNSNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172503 | |
Record name | Hydroxypalmitoyl sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190249-36-6 | |
Record name | Hydroxypalmitoyl sphinganine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypalmitoyl sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYPALMITOYL SPHINGANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?
A1: this compound labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled this compound by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of this compound in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []
Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?
A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []
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